2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
CAS No.: 23023-16-7
Cat. No.: VC2448151
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23023-16-7 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile |
| Standard InChI | InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,1-4H3 |
| Standard InChI Key | OEWDSMNBHDNSTP-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)C1=CC(=C(C=C1)OC)OC |
| Canonical SMILES | CC(C)(C#N)C1=CC(=C(C=C1)OC)OC |
Introduction
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.253 g/mol . It is a solid at room temperature, with a melting point ranging from 52 to 56 °C . This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable precursor for various synthetic pathways.
Biology
In biological studies, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is used to investigate enzyme inhibition and receptor binding. These studies provide insights into biological pathways and mechanisms, which are crucial for understanding cellular processes.
Medicine
Research into the therapeutic applications of this compound focuses on developing new drugs targeting specific diseases or conditions. Its potential biological activities make it a candidate for further investigation in pharmacological applications.
Industrial Use
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties. Its use in industry highlights its versatility beyond laboratory settings.
Safety and Handling
While specific safety data sheets (MSDS) are not readily available, it is essential to handle this compound with caution, as with any chemical. It should be stored in a sealed container at room temperature and handled by individuals familiar with chemical safety protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume